4-[(3-aminopyridin-4-yl)amino]benzonitrile
Overview
Description
4-[(3-aminopyridin-4-yl)amino]benzonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 3-position and an N-(4-cyanophenyl)amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-aminopyridin-4-yl)amino]benzonitrile typically involves the reaction of 4-cyanophenylamine with 3-amino-4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(3-aminopyridin-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using reagents like sulfuric acid.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives where the nitrile group is converted to an amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(3-aminopyridin-4-yl)amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 4-[(3-aminopyridin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-cyanopyridine: Lacks the N-(4-cyanophenyl)amino group.
4-Amino-3-cyanopyridine: Similar structure but with different substitution pattern.
3-Amino-4-(phenylamino)pyridine: Similar but without the nitrile group.
Uniqueness
4-[(3-aminopyridin-4-yl)amino]benzonitrile is unique due to the presence of both an amino group and an N-(4-cyanophenyl)amino group on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-[(3-aminopyridin-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C12H10N4/c13-7-9-1-3-10(4-2-9)16-12-5-6-15-8-11(12)14/h1-6,8H,14H2,(H,15,16) |
InChI Key |
YUSNIYMLRWTCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=C(C=NC=C2)N |
Origin of Product |
United States |
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